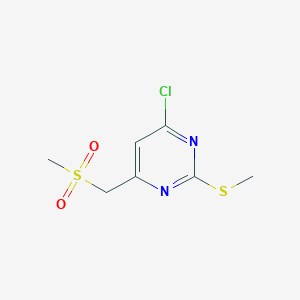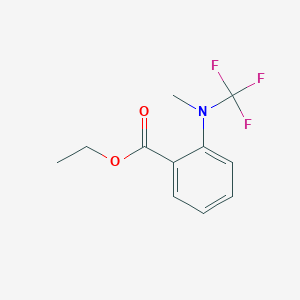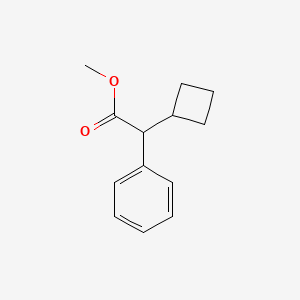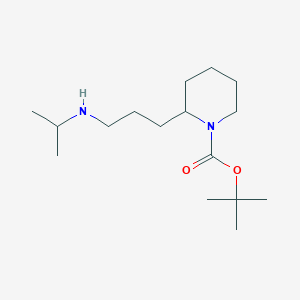
tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a piperidine derivative that has applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of 1-Boc-3-piperidone with isopropylamine. The process includes the following steps :
Stage 1: 3-oxo-piperidine-1-carboxylic acid tert-butyl ester reacts with isopropylamine in methanol at room temperature for 1 hour.
Stage 2: Sodium tetrahydroborate is added at 0°C, and the reaction mixture is stirred at room temperature for 12 hours.
Stage 3: The reaction mixture is diluted with ice-cooled water, and the solvent is reduced to afford a residue. This residue is dissolved in dichloromethane and washed with water. The organic layer is dried over sodium sulfate, concentrated in vacuo, and purified by column chromatography to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various piperidine-based compounds .
Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H32N2O2 |
|---|---|
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
tert-butyl 2-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O2/c1-13(2)17-11-8-10-14-9-6-7-12-18(14)15(19)20-16(3,4)5/h13-14,17H,6-12H2,1-5H3 |
Clé InChI |
QSWJGWYTAMEYCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCC1CCCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


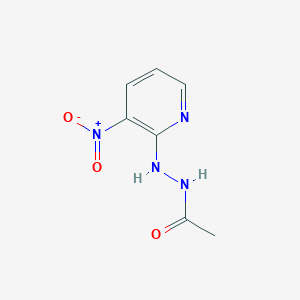
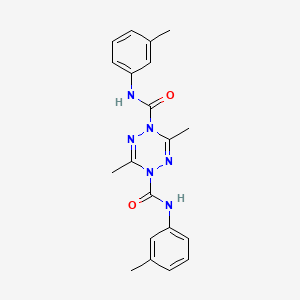
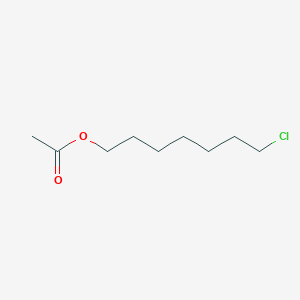

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
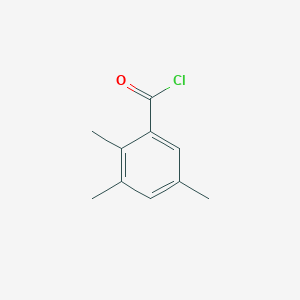
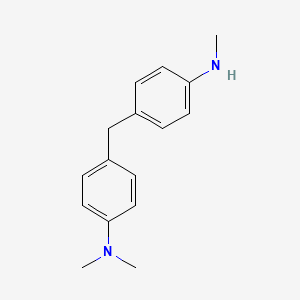
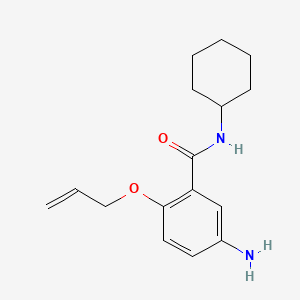
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
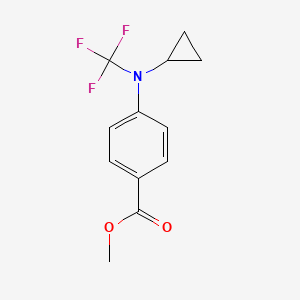
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
